molecular formula C16H20O9 B13130996 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid

Cat. No.: B13130996
M. Wt: 356.32 g/mol
InChI Key: VQDJMQNZUOPTQU-UHFFFAOYSA-N
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Description

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzo-crown ether with a suitable diacid chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups within the ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is particularly useful in applications such as ion transport and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid is unique due to its specific ring size and the presence of carboxylic acid groups, which enhance its ability to form stable complexes with a wide range of cations. This makes it particularly useful in applications requiring strong and selective ion binding .

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid

InChI

InChI=1S/C16H20O9/c17-15(18)11-1-2-12(16(19)20)14-13(11)24-9-7-22-5-3-21-4-6-23-8-10-25-14/h1-2H,3-10H2,(H,17,18)(H,19,20)

InChI Key

VQDJMQNZUOPTQU-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O)C(=O)O

Origin of Product

United States

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